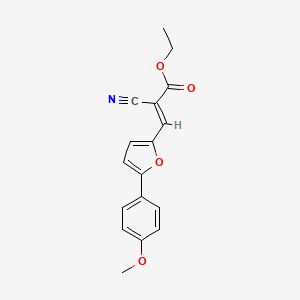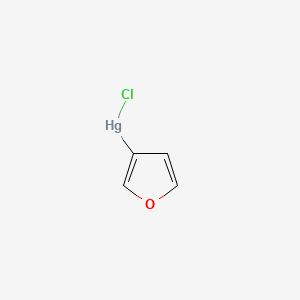
Mercury, chloro-3-furanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury, chloro-3-furanyl- is an organomercury compound with the molecular formula C₄H₃ClHgO and a molecular weight of 303.11 g/mol . This compound is characterized by the presence of a mercury atom bonded to a chloro-3-furanyl group, which is a derivative of furan, a heterocyclic organic compound.
Vorbereitungsmethoden
The synthesis of mercury, chloro-3-furanyl- typically involves the reaction of furan derivatives with mercury salts. One common method is the treatment of glycals with a mercury salt in an aqueous acidic solution or in dioxane, which produces furan diols . This procedure offers excellent yields and is a practical method for synthesizing furan derivatives.
Analyse Chemischer Reaktionen
Mercury, chloro-3-furanyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the mercury atom, which can participate in bonding through its vacant 6p π orbitals . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Mercury, chloro-3-furanyl- has several scientific research applications, particularly in the fields of chemistry and environmental science. It is used in the study of mercury’s interaction with organic compounds and its effects on biological systems. The compound is also utilized in the development of fluorescent materials for mercury ion detection, which is significant for environmental monitoring and public health protection .
Wirkmechanismus
The mechanism of action of mercury, chloro-3-furanyl- involves its interaction with protein receptors and other molecular targets. When mercury binds to these receptors, it can disrupt normal cellular functions by affecting calcium homeostasis, oxidative stress, and neurotransmitter release . These interactions occur at both the cellular and sub-cellular levels, leading to various toxic effects.
Vergleich Mit ähnlichen Verbindungen
Mercury, chloro-3-furanyl- can be compared with other organomercury compounds such as methylmercury and ethylmercury. While all these compounds share similar toxicological properties due to the presence of mercury, mercury, chloro-3-furanyl- is unique in its structural composition, which includes a chloro-3-furanyl group. This structural difference can influence its reactivity and interaction with biological systems .
Similar compounds include:
- Methylmercury
- Ethylmercury
- Phenylmercury
These compounds are also studied for their toxicological effects and environmental impact.
Eigenschaften
CAS-Nummer |
5857-38-5 |
|---|---|
Molekularformel |
C4H3ClHgO |
Molekulargewicht |
303.11 g/mol |
IUPAC-Name |
chloro(furan-3-yl)mercury |
InChI |
InChI=1S/C4H3O.ClH.Hg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q;;+1/p-1 |
InChI-Schlüssel |
HUZUHOIYUDMYRA-UHFFFAOYSA-M |
Kanonische SMILES |
C1=COC=C1[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide](/img/structure/B11947364.png)

![N'-[(4-chlorophenyl)carbonyl]-2-fluorobenzohydrazide](/img/structure/B11947379.png)
![4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11947391.png)
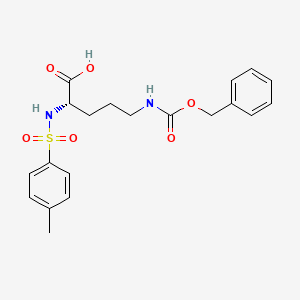
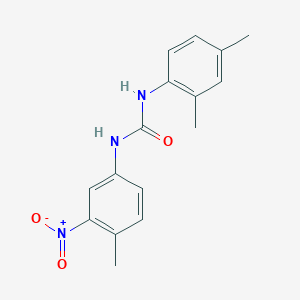
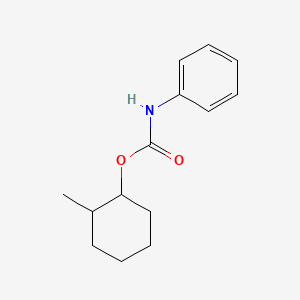

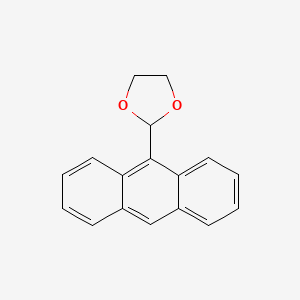
![2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11947426.png)
![Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane](/img/structure/B11947431.png)
